![molecular formula C24H21N3O2S2 B2680622 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide CAS No. 864860-05-9](/img/structure/B2680622.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

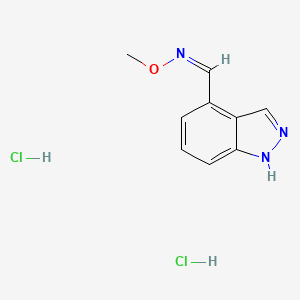

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing both sulfur and nitrogen in a fused bicyclic system . They have been found to exhibit a wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms present in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo C-C coupling reactions in the presence of palladium(0) to yield N-(6-arylbenzo[d]thiazol-2-yl)acetamides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point of a compound can be determined using a melting point apparatus .Applications De Recherche Scientifique

Total Synthesis of Thiopeptide Antibiotics

One area of research involves the total synthesis of thiopeptide antibiotics, which are known for their activity against MRSA and malaria. The synthesis of these compounds often involves complex heterocyclic structures similar to the compound , utilizing key synthetic steps like the hetero-Diels-Alder reaction to form the core pyridine structure, followed by successive incorporations of thiazole building blocks and macrocyclization to achieve the desired antibiotic molecule (Hughes et al., 2005).

Structure-Activity Relationships of Dual Inhibitors

Another application involves investigating the structure-activity relationships of dual inhibitors targeting PI3K/mTOR pathways. This research focuses on improving metabolic stability by modifying the heterocyclic backbone, demonstrating the versatility of these heterocyclic structures in medicinal chemistry for developing potent and stable therapeutic agents (Stec et al., 2011).

Anticancer Agents

Compounds with similar structures have been identified as potential anticancer agents. For example, AZD4877, a kinesin spindle protein inhibitor, was discovered through structure-activity relationship analysis, highlighting the critical role of such compounds in cancer treatment. This research underscores the importance of these compounds in developing new therapies for cancer (Theoclitou et al., 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of novel heterocyclic compounds, including benzothiazole derivatives, represents a significant advancement in synthetic chemistry. This method provides a more efficient, environmentally friendly approach to synthesizing complex molecules, which can be explored for various biological applications (Bhoi et al., 2016).

Mécanisme D'action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have been found to inhibit certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurological diseases like Alzheimer’s disease .

Orientations Futures

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of Alzheimer’s disease . Future research could focus on optimizing the structure of these compounds to enhance their biological activity, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies could explore their mechanism of action and potential applications in other areas of medicine.

Propriétés

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c1-14-7-3-4-8-16(14)22(29)26-24-21(23-25-18-9-5-6-10-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZHXINWHOGJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)

![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)